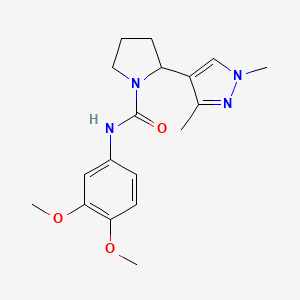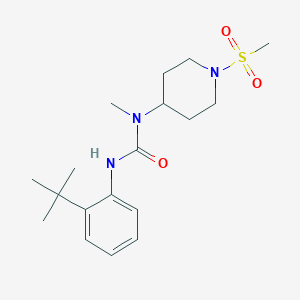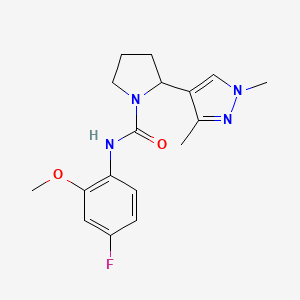![molecular formula C18H23FN4O2 B7142871 N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142871.png)
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorinated aromatic ring, an imidazole moiety, and a piperidine ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methoxybenzylamine intermediate. This can be achieved through the nucleophilic aromatic substitution of 3-fluoro-4-methoxybenzaldehyde with an amine source.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be done by reacting the benzylamine intermediate with glyoxal and ammonia under acidic conditions.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring. This can be achieved by reacting the imidazole intermediate with 4-methylpiperidine and a suitable carboxylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and biological activity.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic ring and imidazole moiety play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxybenzylamine
- 3-imidazol-1-yl-4-methylpiperidine
- N-(3-fluoro-4-methoxyphenyl)-4-methylpiperidine-1-carboxamide
Uniqueness
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide is unique due to its combination of a fluorinated aromatic ring, an imidazole moiety, and a piperidine ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-13-5-7-22(11-16(13)23-8-6-20-12-23)18(24)21-10-14-3-4-17(25-2)15(19)9-14/h3-4,6,8-9,12-13,16H,5,7,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQMLIWZWKXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N2C=CN=C2)C(=O)NCC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Methylpyrazol-1-yl)phenyl]-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7142809.png)
![1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142813.png)
![1-[4-(2-Cyanophenoxy)phenyl]-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7142818.png)
![4-acetamido-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7142829.png)
![3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B7142832.png)
![2-(1,3-dimethylpyrazol-4-yl)-N-[3-(1-ethyltetrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7142834.png)
![1-[2-(3-methylpyrazol-1-yl)phenyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7142847.png)
![1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142852.png)
![N-cyclohexyl-2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]acetamide](/img/structure/B7142862.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)
![N-[(6-methoxypyridin-2-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142883.png)
